molecular formula C10H18N2O2 B13523825 Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate CAS No. 1049677-79-3

Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13523825
CAS No.: 1049677-79-3
M. Wt: 198.26 g/mol
InChI Key: PNGXCLNSGYDVBP-UHFFFAOYSA-N
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Description

Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrazine core, which is a bicyclic system combining pyridine and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a one-pot synthesis method has been reported, where an unexpected nitro group displacement during a nitro-Mannich reaction leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents a shorter and more efficient route to access this pharmacologically relevant heterobicyclic system.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with readily available starting materials and involve several reaction steps, including cyclization, reduction, and purification. The specific conditions and reagents used in these steps can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

1049677-79-3

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-14-10(13)8-2-3-9-6-11-4-5-12(9)7-8/h8-9,11H,2-7H2,1H3

InChI Key

PNGXCLNSGYDVBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2CNCCN2C1

Origin of Product

United States

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